molecular formula C13H16ClN3O B2554062 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea CAS No. 92234-69-0

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea

Cat. No. B2554062
CAS RN: 92234-69-0
M. Wt: 265.74
InChI Key: PGIKYBYPGWYCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea, also known as CCNU, is a synthetic compound that belongs to the group of alkylating agents. It is commonly used in the field of oncology to treat various types of cancer, such as brain tumors, Hodgkin's lymphoma, and multiple myeloma. CCNU is a potent chemotherapeutic agent that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.

Mechanism of Action

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea works by alkylating the DNA molecule of cancer cells, causing damage to the DNA structure and interfering with its replication process. This ultimately leads to the death of cancer cells. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea primarily targets rapidly dividing cells, such as cancer cells, but can also affect healthy cells. However, healthy cells have a better ability to repair the damage caused by 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea than cancer cells, making it a relatively selective chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been shown to have various biochemical and physiological effects on cancer cells. It can induce apoptosis, inhibit DNA synthesis and repair, and disrupt cell division. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has also been shown to affect the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has several advantages for lab experiments. It is a potent chemotherapeutic agent that can be used to induce cell death in cancer cells. It has also been extensively studied, making it a well-characterized compound. However, 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has several limitations, such as its toxicity to healthy cells and the potential for resistance to develop in cancer cells. Therefore, caution should be exercised when using 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea in lab experiments.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. One area of research could focus on developing new analogs of 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea that are more selective and less toxic to healthy cells. Another area of research could focus on developing combination therapies that enhance the efficacy of 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. Additionally, more research is needed to understand the mechanisms of resistance to 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea and to develop strategies to overcome it. Finally, research could focus on developing new methods for delivering 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea to cancer cells, such as targeted drug delivery systems.

Synthesis Methods

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea can be synthesized by reacting 2-chloroaniline with cyclohexyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then reacted with urea to yield 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea. The overall reaction can be represented as follows:

Scientific Research Applications

1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been extensively studied for its antitumor activity and has shown promising results in preclinical and clinical studies. It has been used in the treatment of various types of cancer, such as brain tumors, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chlorophenyl)-3-(cyclohexylideneamino)urea has been shown to be effective in both inducing cell death in cancer cells and preventing their proliferation. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

1-(2-chlorophenyl)-3-(cyclohexylideneamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-11-8-4-5-9-12(11)15-13(18)17-16-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKYBYPGWYCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)NC2=CC=CC=C2Cl)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1-(cyclohexylideneamino)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.